Product packaging for 4,4-Dimethoxypyrrolidine-2-carboxylic acid(Cat. No.:CAS No. 75776-56-6)

4,4-Dimethoxypyrrolidine-2-carboxylic acid

Cat. No.: B3357834
CAS No.: 75776-56-6
M. Wt: 175.18 g/mol
InChI Key: QMLZRVDTBFSZCM-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrrolidine-2-carboxylic Acid Scaffolds in Advanced Synthesis

The pyrrolidine-2-carboxylic acid scaffold, the core structure of the amino acid proline, is a privileged motif in organic chemistry. vulcanchem.com Its rigid, five-membered ring introduces conformational constraints that are highly valuable in the design of peptides, peptidomimetics, and other biologically active molecules. chemicalbook.com The stereochemistry of the pyrrolidine (B122466) ring can be precisely controlled, influencing the three-dimensional arrangement of substituents and, consequently, their biological interactions. chemicalbook.com

These scaffolds are not only found in numerous natural products but are also widely employed as chiral catalysts and building blocks in asymmetric synthesis. vulcanchem.com The ability to functionalize the pyrrolidine ring at various positions allows for the fine-tuning of steric and electronic properties, making it a versatile platform for drug discovery and materials science. mdpi.com

Unique Structural Attributes and Chemical Potential of the 4,4-Dimethoxy Moiety within Pyrrolidines

The introduction of a geminal dimethoxy group at the C4 position of the pyrrolidine-2-carboxylic acid scaffold imparts a unique set of structural and chemical characteristics. The two methoxy (B1213986) groups introduce a ketal functionality, which can be stable under certain conditions but may also serve as a latent ketone, unmasked under acidic conditions. This latent reactivity offers a strategic advantage in multi-step syntheses.

The electron-donating nature of the methoxy groups can influence the electron density of the pyrrolidine ring, potentially affecting the reactivity of the secondary amine and the acidity of the carboxylic acid. Furthermore, the steric bulk of the two methoxy groups can impose specific conformational preferences on the pyrrolidine ring, which could be exploited in the design of molecules with defined three-dimensional shapes. The presence of these polar ether functionalities may also impact the solubility and pharmacokinetic properties of molecules incorporating this scaffold.

Historical Overview of Related Pyrrolidine and Carboxylic Acid Research Directions

Research into pyrrolidine and its derivatives has a rich history, deeply intertwined with the study of amino acids and natural products. The elucidation of the structure of proline in the early 20th century was a pivotal moment, paving the way for extensive investigations into its role in protein structure and function.

The development of synthetic methodologies to access substituted prolines has been a major focus of research. Early work often relied on the modification of naturally occurring hydroxyproline. mdpi.com More recent decades have seen the advent of powerful synthetic tools, including asymmetric catalysis and multicomponent reactions, that allow for the de novo construction of highly functionalized pyrrolidine rings with precise stereochemical control. beilstein-journals.org Research into carboxylic acid derivatives has also evolved significantly, with a deep understanding of their reactivity and the development of a vast arsenal (B13267) of protecting groups and activation methods.

Scope and Objectives for In-Depth Academic Investigation of 4,4-Dimethoxypyrrolidine-2-carboxylic Acid

Despite the broad interest in substituted pyrrolidines, this compound remains a relatively unexplored compound in the academic literature. A thorough investigation is warranted to fully elucidate its chemical properties and potential applications. Key objectives for future research should include:

The development of efficient and stereoselective synthetic routes to access this compound. A likely precursor for such a synthesis is a 4-keto-proline derivative, which could be converted to the gem-dimethoxy compound via ketalization. beilstein-journals.org

A comprehensive characterization of its physicochemical properties, including its conformational preferences, pKa values, and stability under various conditions.

Exploration of its reactivity, particularly the stability of the dimethoxy ketal and the potential for its strategic deprotection.

Investigation of its utility as a building block in the synthesis of more complex molecules, such as peptidomimetics or novel heterocyclic systems.

Evaluation of the biological activity of compounds incorporating the this compound scaffold.

The following data table provides the fundamental chemical identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 75776-56-6 vulcanchem.com
Molecular Formula C₇H₁₃NO₄
InChI InChI=1S/C7H13NO4/c1-11-7(12-2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)
InChIKey QMLZRVDTBFSZCM-UHFFFAOYSA-N
SMILES COC1(CC(NC1)C(=O)O)OC

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO4 B3357834 4,4-Dimethoxypyrrolidine-2-carboxylic acid CAS No. 75776-56-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethoxypyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-11-7(12-2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLZRVDTBFSZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(NC1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75776-56-6
Record name NSC134457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Advanced Synthetic Methodologies for 4,4 Dimethoxypyrrolidine 2 Carboxylic Acid

Strategies for Pyrrolidine (B122466) Ring Formation and Functionalization at the 2- and 4-Positions

The construction of the pyrrolidine skeleton and the introduction of substituents at key positions are pivotal in the synthesis of complex pyrrolidine-containing molecules. acs.orgnih.govnih.govnih.govmdpi.com

Cycloaddition Approaches for Pyrrolidine Core Construction

[3+2] cycloaddition reactions are a powerful and widely utilized method for the synthesis of pyrrolidine rings. mdpi.com These reactions, often involving azomethine ylides as the three-atom component and an alkene or alkyne as the two-atom component, allow for the rapid construction of the five-membered ring with a high degree of stereocontrol. mdpi.comosaka-u.ac.jp The versatility of this approach lies in the ability to generate the azomethine ylide in situ from various precursors, such as imino esters derived from glycine. mdpi.com This method is particularly advantageous for creating polysubstituted pyrrolidines. mdpi.com

Recent advancements have focused on the development of catalytic and asymmetric versions of these cycloadditions. For instance, silver-catalyzed asymmetric [3+2] cycloaddition reactions of imino esters with α-alkylidene succinimides have been shown to produce spirocyclic pyrrolidine compounds with high yields and enantioselectivities. acs.org Similarly, the use of chiral N-tert-butanesulfinylazadienes in [3+2] cycloaddition reactions with azomethine ylides, catalyzed by silver carbonate, allows for the highly diastereoselective synthesis of densely substituted pyrrolidine derivatives with up to four stereogenic centers. acs.orgnih.gov

A variety of dipolarophiles can be employed in these reactions, including maleimides, which are effective in double cycloaddition reactions to form complex tetracyclic pyrrolizidines. mdpi.com The choice of catalyst and reaction conditions plays a crucial role in the efficiency and stereochemical outcome of the cycloaddition. acs.orgacs.org

Aminocyclization Pathways to Pyrrolidine Derivatives

Intramolecular aminocyclization represents another key strategy for the formation of the pyrrolidine ring. nih.govrsc.org This approach typically involves the cyclization of a linear precursor containing both an amine and a suitable electrophilic or unsaturated moiety. A facile method involves the bromination of an isolated double bond in a secondary amine, followed by an intramolecular cyclization to furnish the pyrrolidine ring. nih.govrsc.orgrsc.org This protocol is noted for its high stereoselectivity. nih.govrsc.org

Other aminocyclization strategies include:

Reductive Amination: Condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction. mdpi.com

Cyclization of Amino Alcohols or Amino Ketones: This can be achieved under either acidic or basic conditions. mdpi.com

Mannich Reaction followed by Cyclization and Reduction: A classic method for constructing the pyrrolidine skeleton. mdpi.com

More recent developments include the use of transition metal catalysts. For example, a Cp*Ir complex has been shown to catalyze the N-heterocyclization of primary amines with diols to afford various cyclic amines, including pyrrolidines, in good to excellent yields. organic-chemistry.org Furthermore, a bromonium ion-induced aziridine (B145994) ring expansion cascade has been developed to produce functionalized pyrrolidines. rsc.org

Enantioselective and Diastereoselective Synthesis of Pyrrolidine-2-carboxylic Acid

Achieving stereocontrol in the synthesis of pyrrolidine-2-carboxylic acid and its derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. mdpi.comnih.gov

Enantioselective Approaches: The synthesis of enantiomerically pure pyrrolidine derivatives often starts from chiral precursors like L-proline or 4-hydroxy-L-proline. mdpi.comnih.gov These readily available starting materials provide a chiral scaffold that can be further elaborated. For instance, (S)-prolinol, obtained from the reduction of L-proline, is a key starting material for many drugs. mdpi.comnih.gov

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. For example, 3-pyrrolidinecarboxylic acid and its derivatives have been shown to efficiently catalyze the enantioselective anti-Mannich-type reactions of aldehydes and ketones with imines, yielding products with high diastereo- and enantioselectivities. acs.org

Diastereoselective Approaches: Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within the pyrrolidine ring. acs.orgnih.govnih.gov Multicomponent reactions are particularly effective in this regard, allowing for the construction of highly substituted pyrrolidines with multiple stereocenters in a single operation. acs.orgnih.govnih.gov For instance, a TiCl4-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent affords highly substituted pyrrolidine derivatives diastereoselectively. acs.orgnih.gov

Another notable method is the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, which generates pyrrolidines with a high degree of diastereoselectivity, favoring a cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org

Installation and Derivatization of the 4,4-Dimethoxy Functionality

The introduction of the gem-dimethoxy group at the C4 position of the pyrrolidine ring is a key step in the synthesis of 4,4-Dimethoxypyrrolidine-2-carboxylic acid.

Methods for Introducing Dimethoxy Groups and Related Ketal Formations

The 4,4-dimethoxy group is a ketal functionality. Ketal formation is a common strategy to protect a ketone or to introduce a di-alkoxy substituent. This is typically achieved by reacting a ketone with an alcohol in the presence of an acid catalyst. In the context of synthesizing this compound, a precursor with a ketone at the 4-position of the pyrrolidine ring is required.

A common precursor for such a transformation is 4-oxoproline. The synthesis of 4,4-disubstituted-3-oxopyrrolidones, which can serve as precursors to 4-keto-pyrrolidine derivatives, has been reported. chemrxiv.org For example, commercially available Boc-protected trans-4-hydroxy-L-proline can be oxidized using TEMPO to yield the corresponding ketoproline. mdpi.comnih.gov This 4-ketopyrrolidine derivative can then be subjected to ketalization with methanol (B129727) under acidic conditions to install the 4,4-dimethoxy group.

Sequential Functionalization Strategies for Carboxylic Acid and Dimethoxy Groups

The synthesis of this compound requires a carefully planned sequence of reactions to install both the carboxylic acid at the 2-position and the dimethoxy group at the 4-position, while controlling the stereochemistry.

A plausible synthetic route could start from a commercially available, suitably protected 4-hydroxypyrrolidine-2-carboxylic acid ester. The synthesis could proceed as follows:

Protection of the Amine: The secondary amine of the pyrrolidine ring is typically protected, for example, with a Boc (tert-butoxycarbonyl) group.

Oxidation: The hydroxyl group at the 4-position is oxidized to a ketone. Common oxidizing agents for this transformation include Swern oxidation or Dess-Martin periodinane.

Ketalization: The resulting 4-keto-pyrrolidine derivative is then treated with methanol in the presence of an acid catalyst to form the 4,4-dimethoxy ketal.

Deprotection: Finally, the protecting groups on the nitrogen and the carboxylic acid ester are removed to yield the target molecule, this compound.

The order of these steps is crucial. For instance, the oxidation of the alcohol should be performed before the deprotection of the amine to avoid potential side reactions. The choice of protecting groups is also critical to ensure they are stable under the reaction conditions of the subsequent steps and can be removed selectively.

Optimization of Reaction Conditions and Process Efficiency

Catalytic Systems for Stereocontrol

Achieving high levels of stereocontrol is paramount in the synthesis of complex pyrrolidine derivatives, as the biological activity of such molecules is often dependent on their specific three-dimensional arrangement. Researchers have employed a variety of catalytic systems, including heterogeneous, homogeneous, and organocatalytic approaches, to influence the stereochemical outcome of key synthetic steps.

Heterogeneous catalytic hydrogenation is a widely used method for the stereoselective reduction of substituted pyrrole (B145914) precursors. acs.orgnih.gov For instance, the hydrogenation of highly substituted pyrroles using catalysts like rhodium-on-alumina has been shown to produce functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step. acs.org Similarly, palladium on carbon (Pd/C) is an effective catalyst for the hydrogenation of dihydro-1H-pyrrole intermediates. google.com The addition of a small amount of acetic acid to a methanol solvent during Pd/C-catalyzed hydrogenation has been reported to yield (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine with a 99% enantiomeric excess (ee) and a 100% yield. google.com

Homogeneous metal catalysts have also proven effective. Silver carbonate (Ag₂CO₃), for example, has been utilized to catalyze the [3 + 2] cycloaddition reaction between N-tert-butanesulfinylazadienes and azomethine ylides. acs.orgua.es This method allows for the highly diastereoselective synthesis of densely substituted pyrrolidines, yielding proline derivatives with up to four stereogenic centers in moderate to good yields and with high regioselectivity. acs.orgua.es

Organocatalysis represents another powerful strategy for stereocontrol in pyrrolidine synthesis. Chiral organic molecules, such as DL-proline, can catalyze reactions with high stereoselectivity. beilstein-journals.org For example, the aza-Michael addition of an N-protected hydroxylamine (B1172632) to an α,β-unsaturated aldehyde, catalyzed by DL-proline in chloroform, proceeds to form a trans-5-hydroxyisoxazolidine intermediate with a diastereomeric ratio greater than 9:1, which can then be converted to a pyrrolidine derivative. beilstein-journals.org

Catalytic Systems for Stereoselective Pyrrolidine Synthesis

CatalystReaction TypeSubstrate ExampleKey OutcomeReference
Palladium on Carbon (Pd/C)Heterogeneous Hydrogenation(S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrroleYields (2S,4S)-pyrrolidine derivative in 100% yield and 99% ee. google.com
Rhodium on Alumina (Rh/Al₂O₃)Heterogeneous HydrogenationSubstituted Pyrrole with α-ketoesterHigh diastereoselectivity, forming four stereocenters. acs.org
Silver Carbonate (Ag₂CO₃)[3+2] CycloadditionChiral N-tert-butanesulfinylazadienes and Azomethine YlidesHigh regio- and diastereoselectivity in forming polysubstituted pyrrolidines. acs.orgua.es
DL-ProlineOrganocatalytic aza-Michael Addition(E)-4-methoxycinnamaldehyde and N-Cbz-protected hydroxylamineForms trans-isoxazolidine intermediate with >9:1 diastereomeric ratio. beilstein-journals.org

Solvent and Reagent Selection Impact on Yield and Selectivity

The choice of solvents and reagents is critical, influencing not only the reaction rate and yield but also the stereochemical pathway. Solvents can affect the solubility of reactants and catalysts, the stability of intermediates, and the transition state energies of stereodetermining steps.

In the Pd/C-catalyzed hydrogenation of a dihydro-1H-pyrrole derivative, methanol was used as the solvent, which, in combination with a drop of acetic acid, was crucial for achieving high yield and stereoselectivity. google.com For reactions involving strong bases like lithium diisopropylamide (LDA), anhydrous polar aprotic solvents such as tetrahydrofuran (B95107) (THF) are typically required to maintain the base's reactivity and prevent quenching, for example, in the formation of iminoesters from N-protected proline derivatives. google.com Chloroform has been used as a solvent in organocatalytic reactions, such as the proline-catalyzed aza-Michael addition. beilstein-journals.org

The selection of reagents, particularly protecting groups and coupling agents, also plays a pivotal role. The tert-butoxycarbonyl (Boc) group is a common nitrogen-protecting group in pyrrolidine synthesis due to its stability under many reaction conditions and its relatively straightforward removal with acids like trifluoroacetic acid or hydrochloric acid. google.com The choice of alkylating reagents, such as iodomethane (B122720) or dimethyl sulfate, is determined by the specific functional group to be introduced. google.com For esterification reactions, which are common in the synthesis of carboxylic acid derivatives, traditional reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used. However, concerns over the sustainability of such reagents have led to the investigation of alternatives like Mukaiyama's reagent, which can be used in greener solvents. rsc.org

Impact of Solvent and Reagent Selection on Pyrrolidine Synthesis

Solvent/ReagentReaction StepFunction/ImpactReference
Methanol (MeOH) with Acetic AcidPd/C Catalyzed HydrogenationOptimal solvent system for achieving 100% yield and 99% ee. google.com
Tetrahydrofuran (THF)LDA-mediated reactionsAnhydrous polar aprotic solvent, essential for reactions with strong bases. google.com
Dimethyl Carbonate (DMC)Steglich-type EsterificationA greener, more sustainable solvent alternative to DCM or DMF, used with Mukaiyama's reagent. rsc.orgresearchgate.net
tert-Butoxycarbonyl (Boc) Anhydride (B1165640)Nitrogen ProtectionCommonly used protecting group, stable and easily removable. google.com
Lithium Diisopropylamide (LDA)Deprotonation/Anion FormationStrong, non-nucleophilic base used to form enolates or other carbanions. google.com

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact, improve safety, and enhance efficiency. mdpi.comresearchgate.net This involves a holistic approach, from the choice of starting materials to the final purification steps.

A key focus of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. mdpi.com For instance, in esterification reactions, solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are being replaced by greener options such as dimethyl carbonate (DMC) or isopropyl acetate. rsc.orgresearchgate.net Ethanol (B145695) is also considered a green solvent and has been used in metal-free synthetic conditions. mdpi.com The use of water as a solvent is highly desirable, and some reactions, like the epoxidation of certain amino diols, can be performed with aqueous hydrogen peroxide. beilstein-journals.org

Catalysis is a cornerstone of green chemistry, as catalytic processes reduce waste by enabling reactions with high atom economy. researchgate.net The use of recyclable heterogeneous catalysts, such as Pd/C, is advantageous as it simplifies product purification and minimizes catalyst waste. google.comresearchgate.net Biocatalysis, which employs enzymes to carry out chemical transformations, is another prominent green technique. mdpi.com Enzymes operate under mild conditions (temperature and pH) in aqueous media and can provide exquisite chemo-, regio-, and stereoselectivity, potentially streamlining synthetic routes and increasing yields. mdpi.com

Chemical Reactivity and Mechanistic Transformations of 4,4 Dimethoxypyrrolidine 2 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling a variety of transformations including esterification, amidation, reduction, and reactions at the alpha-carbon.

The conversion of the carboxyl group into esters and amides is fundamental in organic synthesis.

Esterification: Esterification of 4,4-dimethoxypyrrolidine-2-carboxylic acid can be achieved through several standard protocols. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a classic method. masterorganicchemistry.comyoutube.com This is an equilibrium process, often driven to completion by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Alternatively, milder conditions can be employed using coupling agents. The Steglich esterification, for example, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as an activator and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This method is highly efficient, suppresses side reactions, and can be used to form sterically hindered esters at room temperature. organic-chemistry.org Other reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) also facilitate the effective condensation of carboxylic acids with alcohols. researchgate.net

Amidation: Amide bond formation is a critical reaction, often accomplished by activating the carboxylic acid. researchgate.net Coupling reagents such as DCC, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are commonly used to facilitate the reaction between the carboxylic acid and an amine under mild conditions. mdpi.com Direct amidation can also be catalyzed by various agents, including titanium tetrafluoride (TiF4), which has been shown to be effective for both aromatic and aliphatic carboxylic acids. researchgate.net The development of catalytic direct amidation methods is an area of active research, aiming to avoid the use of stoichiometric activating agents and reduce waste. scilit.com

Interactive Table 1: Common Reagents for Esterification and Amidation

Transformation Reagent/Catalyst System Typical Conditions Product
Esterification Alcohol (e.g., CH3OH), H+ (e.g., H2SO4) Reflux Methyl ester
Esterification Alcohol, DCC, DMAP (cat.) Room Temperature Corresponding ester
Amidation Amine, DCC, HOBt Room Temperature Corresponding amide
Amidation Amine, TiF4 (cat.) Refluxing Toluene Corresponding amide

The carboxyl group can be reduced to a primary alcohol. This transformation requires powerful reducing agents due to the high oxidation state of the carboxyl carbon. libretexts.org

Lithium aluminum hydride (LiAlH4) is the most common and effective reagent for this purpose, readily reducing carboxylic acids to primary alcohols. libretexts.orglibretexts.orgmsu.edu The reaction proceeds via hydride attack on the carbonyl carbon, eventually leading to the alcohol after an aqueous workup. libretexts.org Diborane (B2H6) is another reagent that effectively reduces carboxylic acids to primary alcohols. libretexts.orgmsu.edu In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce carboxylic acids. libretexts.org

Partial reduction of a carboxylic acid to an aldehyde is challenging because the intermediate aldehyde is typically more reactive than the starting material. libretexts.org However, this can be achieved using sterically hindered and less reactive hydride reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org

Interactive Table 2: Reduction of the Carboxyl Group

Reagent Product Notes
Lithium Aluminum Hydride (LiAlH4) Primary Alcohol Powerful, non-selective reagent. libretexts.orgmsu.edu
Diborane (B2H6) Primary Alcohol Effective alternative to LiAlH4. libretexts.orgmsu.edu
Sodium Borohydride (NaBH4) No reaction Not sufficiently reactive. libretexts.org
Diisobutylaluminum hydride (DIBAL-H) Aldehyde Requires low temperature and careful stoichiometry. libretexts.org

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO2), does not typically occur upon simple heating for most aliphatic carboxylic acids. libretexts.org This transformation is generally favorable only when specific structural features are present, such as a β-carbonyl group, which facilitates a cyclic transition state. youtube.commasterorganicchemistry.com

For an α-amino acid derivative like this compound, decarboxylation requires specific chemical methods.

Oxidative Decarboxylation: The Hunsdiecker reaction, which involves treating the silver salt of a carboxylic acid with bromine, can achieve decarboxylation to yield an alkyl halide. libretexts.orglibretexts.org A variation of this, the Kochi reaction, uses lead tetraacetate and a lithium halide.

Photoredox Catalysis: Modern methods using photoredox catalysts have emerged for the hydrodecarboxylation of carboxylic acids, offering a metal-free and mild alternative. organic-chemistry.org

Enzymatic Decarboxylation: In biological systems, decarboxylases, often dependent on cofactors like pyridoxal (B1214274) 5'-phosphate (PLP), catalyze the decarboxylation of amino acids. nih.gov

The α-carbon of a carboxylic acid is adjacent to the carbonyl group, and the hydrogen attached to it (the α-hydrogen) exhibits some acidity. chemistry.coach

Enolate Formation: While the α-protons of carboxylic acids are less acidic than those of aldehydes or ketones, they can be removed by a very strong base to form a dianion (deprotonation of both the carboxyl OH and the α-CH). pdx.edu Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically required to generate the corresponding enolate in significant quantities. pressbooks.pub The resulting enolate is a potent nucleophile. masterorganicchemistry.com

Alpha-Alkylation: Once formed, the enolate can react with electrophiles, such as alkyl halides, in an SN2-type reaction to introduce a substituent at the α-carbon. pressbooks.publibretexts.org This provides a method for forming a new carbon-carbon bond at the position alpha to the original carboxyl group. pressbooks.pub

Alpha-Halogenation: The classic method for α-halogenation of a carboxylic acid is the Hell-Volhard-Zelinski reaction. chemistry.coach This reaction involves treating the carboxylic acid with a halogen (e.g., Br2) and a catalytic amount of phosphorus tribromide (PBr3). The mechanism proceeds through the formation of an acyl bromide, which more readily tautomerizes to its enol form. The enol then attacks the halogen, leading to the α-halogenated acyl bromide, which is subsequently hydrolyzed to the final product during workup. chemistry.coach

Reactivity of the Pyrrolidine (B122466) Nitrogen and Ring System

The nitrogen atom in the pyrrolidine ring is a secondary amine, making it nucleophilic and basic. This allows for a range of functionalization reactions directly on the nitrogen.

N-Alkylation: The secondary amine can be alkylated by reaction with an alkyl halide. This is a standard nucleophilic substitution reaction where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. Reductive amination (or reductive N-alkylation) offers an alternative pathway, where a carbonyl compound (aldehyde or ketone) reacts with the amine to form an iminium ion intermediate, which is then reduced in situ to the N-alkylated product. rsc.org A versatile method for N-alkylation uses a carboxylic acid as the alkyl source in the presence of sodium triacetoxyborohydride. nih.gov

N-Acylation: N-acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), to form an amide. researchgate.net This reaction is typically rapid and high-yielding. Catalysts, such as bismuth(III) salts, can be used to promote the N-acylation of less reactive amines or sulfonamides. researchgate.net Direct acylation with a carboxylic acid can also be achieved using coupling agents, similar to the amidation reactions described in section 3.1.1. researchgate.net

Interactive Table 3: N-Alkylation and N-Acylation of the Pyrrolidine Ring

Transformation Reagent Product Functional Group
N-Alkylation Alkyl Halide (e.g., CH3I) Tertiary Amine
N-Acylation Acid Chloride (e.g., Acetyl Chloride) N-Acylpyrrolidine (Amide)
N-Acylation Acid Anhydride (e.g., Acetic Anhydride) N-Acylpyrrolidine (Amide)
Reductive N-Alkylation Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) Tertiary Amine

Conformational Dynamics and Inversion Barriers within the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, often described as "pseudorotation". nih.gov The preferred conformation is influenced by the nature and stereochemistry of the substituents on the ring. For proline and its derivatives, the two predominant conformations are the Cγ-exo and Cγ-endo envelope conformers. nih.govnih.gov The presence of substituents at the C4 position significantly influences the puckering of the ring through steric and electronic effects. nih.gov

The nitrogen atom of the pyrrolidine ring also undergoes pyramidal inversion, a process that involves the nitrogen atom passing through a planar transition state. The energy barrier for this inversion is influenced by the substituents on the nitrogen and the ring. While specific data for the inversion barrier of this compound is not available, studies on other N-substituted pyrrolidines and piperidines have been conducted. researchgate.net The basicity and nucleophilicity of the pyrrolidine nitrogen are also affected by the substituents, with electron-withdrawing groups generally decreasing basicity. nih.gov

The conformational preferences of the pyrrolidine ring can be studied using techniques such as NMR spectroscopy and molecular modeling. nih.govresearchgate.netfrontiersin.org These methods allow for the determination of the relative populations of different conformers and the energy barriers between them.

Conformational Feature Influencing Factors Predicted Effect on this compound
Ring Puckering Substituents at C4The gem-dimethoxy groups will likely favor a specific puckering to minimize steric strain, influencing the overall 3D shape of the molecule. nih.govnih.gov
Nitrogen Inversion Substituents on nitrogen and the ringThe inversion barrier will be influenced by the electronic and steric properties of the substituents. researchgate.net
Substituent Orientation Steric and electronic effectsThe carboxylic acid at C2 and the dimethoxy groups at C4 will adopt orientations that minimize unfavorable interactions.

Chemical Conversions of the 4,4-Dimethoxy Ketal Group

The 4,4-dimethoxy ketal group serves as a protecting group for a ketone functionality. Its chemical transformations are central to the synthetic utility of this compound.

Hydrolysis to the Corresponding Ketone

The most fundamental reaction of the 4,4-dimethoxy ketal is its hydrolysis under acidic conditions to yield the corresponding ketone, 4-oxopyrrolidine-2-carboxylic acid (also known as 4-ketoproline or 4-oxoproline). nih.govnih.govsigmaaldrich.com This reaction is a standard method for the deprotection of ketals and is typically achieved by treatment with an aqueous acid. libretexts.orggoogle.com

The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by its departure as methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack of water on this intermediate, followed by loss of a proton and the second molecule of methanol, yields the ketone.

Reactant Reagents and Conditions Product
This compoundAqueous acid (e.g., HCl, H2SO4)4-Oxopyrrolidine-2-carboxylic acid

Reactions of the Ketone Derived from Ketal Hydrolysis (e.g., nucleophilic additions, enolate chemistry)

The product of ketal hydrolysis, 4-oxopyrrolidine-2-carboxylic acid, possesses a ketone carbonyl group that is susceptible to a variety of nucleophilic addition reactions. This ketone functionality allows for further synthetic modifications.

The α-carbons to the ketone are acidic and can be deprotonated to form an enolate. masterorganicchemistry.comleah4sci.com The resulting enolate is a powerful nucleophile and can participate in a range of carbon-carbon bond-forming reactions, such as aldol (B89426) reactions and alkylations. mnstate.edulibretexts.orgwikipedia.org The enolate chemistry of 4-oxopyrrolidine-2-carboxylate esters, where the carboxylic acid is protected, would allow for selective reactions at the α-position to the ketone. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be necessary to fully generate the enolate for subsequent reactions with electrophiles. mnstate.edu

Reactant Reagent Reaction Type Product Type
4-Oxopyrrolidine-2-carboxylic acidAminooxy-biotinNucleophilic addition (Oxime formation)Biotinylated pyrrolidine derivative nih.govnih.govsigmaaldrich.com
4-Oxopyrrolidine-2-carboxylate esterStrong base (e.g., LDA), then an alkyl halideEnolate alkylationα-Alkyl-4-oxopyrrolidine-2-carboxylate ester mnstate.edu
4-Oxopyrrolidine-2-carboxylate esterAldehyde or ketone in the presence of a base or acidAldol reactionβ-Hydroxy-4-oxopyrrolidine derivative wikipedia.org

Selective Deprotection Strategies for the Ketal

In a molecule containing multiple functional groups, such as this compound, the ability to selectively deprotect one group while leaving others intact is crucial for complex synthetic sequences. The selective hydrolysis of the 4,4-dimethoxy ketal in the presence of the carboxylic acid can be challenging due to the acid-catalyzed nature of ketal deprotection and the potential for acid-catalyzed side reactions involving the carboxylic acid.

However, the reactivity of the carboxylic acid can be modulated by converting it to its carboxylate salt under basic or neutral conditions. Since ketal hydrolysis is generally slow under neutral or basic conditions, this provides a potential window for selectivity. Alternatively, the carboxylic acid could be protected as an ester. If the chosen ester is stable to the acidic conditions required for ketal hydrolysis, selective deprotection can be achieved.

Modern methods for ketal deprotection under non-acidic conditions could also be employed. For example, some deprotection protocols utilize Lewis acids or electrochemical methods, which may offer different selectivity profiles compared to traditional Brønsted acid catalysis.

Applications in Advanced Organic Synthesis and Materials Design

4,4-Dimethoxypyrrolidine-2-carboxylic Acid as a Chiral Building Block

A chiral building block is a molecule that possesses a defined three-dimensional structure and is used as a starting material in the synthesis of more complex, enantiomerically pure compounds. researchgate.netoist.jp The utility of such blocks is central to modern drug discovery and materials science, as the specific stereochemistry of a molecule often dictates its biological activity or material properties. researchgate.net

This compound exemplifies such a building block. Its key structural attributes include:

A rigid pyrrolidine (B122466) ring that limits conformational flexibility.

Geminal dimethoxy groups at the C4 position, which introduce specific steric and electronic properties.

A carboxylic acid at the C2 position, providing a handle for amide bond formation and other modifications.

A secondary amine within the ring, which can be further functionalized.

A defined stereocenter at the C2 carbon, making it a source of chirality for subsequent synthetic steps. nih.gov

These features, particularly the fixed stereochemistry at the 2-position, are critical for its function in creating new molecules with precise spatial arrangements. nih.gov

Enantioselective synthesis is the process of preferentially forming one enantiomer of a chiral product over the other. Using chiral building blocks like this compound is a fundamental strategy to achieve this. The inherent chirality of the building block is transferred to the target molecule during the synthetic sequence.

The pyrrolidine scaffold is foundational in the synthesis of numerous complex natural products and pharmaceuticals. rsc.orgwikipedia.org For instance, substituted proline analogs are used to build spirocyclic structures, which are key components in potent antiviral agents. nih.gov The synthesis of these complex architectures often relies on the building block's ability to direct the stereochemical outcome of key bond-forming reactions, ensuring the final product has the correct 3D geometry required for its function.

While the compound itself is primarily a building block, its derivatives have significant potential in asymmetric catalysis. Chiral pyrrolidine derivatives are known to serve as effective ligands for metal catalysts or as organocatalysts themselves. nih.gov The parent amino acid, proline, is a well-known organocatalyst that operates by forming a nucleophilic enamine intermediate with a carbonyl compound. rsc.org The catalyst's chirality directs the subsequent reaction with an electrophile, leading to the formation of a specific enantiomer of the product. rsc.org

Derivatives of this compound can be designed to function similarly. The secondary amine is available to form enamines or be incorporated into more complex ligand structures. The substituents at the C4 position can be used to fine-tune the catalyst's steric and electronic environment, potentially enhancing the selectivity and efficiency of catalytic transformations such as asymmetric aldol (B89426) reactions, Michael additions, or cycloadditions. nih.gov

Precursor for Bioactive Scaffold Development

A bioactive scaffold is a core molecular structure that can be systematically modified to create a library of compounds for testing against biological targets. The conformationally restricted nature of the pyrrolidine ring makes it an attractive scaffold for drug discovery. nih.govsigmaaldrich.com By incorporating the this compound unit, medicinal chemists can design molecules with reduced conformational freedom, which can lead to higher binding affinity and selectivity for a target protein.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones to improve properties like stability and bioavailability. As a non-proteinogenic amino acid, this compound is an ideal candidate for incorporation into peptide chains. wikipedia.org

Its rigid structure acts as a "breaker" of common secondary protein structures like α-helices and β-sheets, inducing specific turns or kinks in a peptide chain. sigmaaldrich.com This conformational constraint is a critical tool for mapping the bioactive conformation of a peptide ligand. nih.gov The geminal dimethoxy groups at the C4 position offer a unique substitution pattern not found in natural amino acids, providing a way to explore new chemical space and interactions within a receptor's binding pocket. acs.org Research on other 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives has shown their utility in creating β-peptide oligomers, a class of foldamers with predictable structures. researchgate.net

Table 1: Comparison of Proline and this compound as Amino Acid Analogs

FeatureL-ProlineThis compoundSignificance in Peptidomimetics
Category Proteinogenic Amino AcidNon-proteinogenic Amino AcidProvides access to unnatural peptide structures.
Ring Substitution Unsubstituted at C4Two methoxy (B1213986) groups at C4Introduces novel steric and electronic properties; allows for fine-tuning of conformation and binding interactions.
Conformational Flexibility Conformationally restrictedHighly conformationally restrictedEnforces specific peptide backbone geometries, which can enhance binding affinity and selectivity.
Hydrogen Bond Donor None (in peptide backbone)None (in peptide backbone)Maintains the characteristic structural influence of proline.

The pyrrolidine scaffold is present in a wide array of approved drugs and clinical candidates. wikipedia.org By extension, this compound serves as a valuable starting point for the design of new therapeutic agents.

Research has shown that derivatives of substituted pyrrolidines are effective modulators of various biological targets:

Enzyme Inhibitors: Derivatives are being investigated as potential kinase inhibitors for oncology applications. nih.gov In other contexts, cyanopyrrolidide-based molecules have been developed as potent and selective inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an important target in diabetes treatment. nih.gov

Receptor Ligands: The synthesis of N-substituted pyrrolidine dicarboxylic acid analogs has led to the discovery of agonists, partial agonists, and antagonists for metabotropic glutamate (B1630785) receptors (mGluRs), which are involved in neurotransmission. researchgate.net Furthermore, complex molecules incorporating a substituted pyrrolidine ring have been identified as P2Y12 receptor antagonists, a class of antiplatelet agents. nih.gov

Table 2: Examples of Bioactive Scaffolds Based on Substituted Pyrrolidines

Target ClassSpecific Target ExamplePyrrolidine Derivative TypeReference
Enzymes Dipeptidyl Peptidase-IV (DPP-IV)2-Cyanopyrrolidides nih.gov
Enzymes KinasesGeneral Pyrrolidine Derivatives nih.gov
Receptors Metabotropic Glutamate Receptors (mGluRs)N-substituted Pyrrolidine Dicarboxylic Acids researchgate.net
Receptors P2Y12 Receptor2-Phenylpyrimidine-4-carboxamide Analogs nih.gov

Derivatization for Functional Material Precursors

Beyond medicinal chemistry, the functional groups of this compound make it a candidate for derivatization into precursors for functional materials. The carboxylic acid and the secondary amine are reactive handles that allow the molecule to be incorporated into larger polymeric structures. nih.gov

The synthesis of polymers from amino acid-based monomers is a growing field, aiming to create materials with unique properties such as biocompatibility, chirality, and stimulus-responsiveness. rsc.org For example, pyrrolidone-based monomers can be polymerized using techniques like RAFT (Reversible Addition-Fragmentation Chain Transfer) to create well-defined polymers. nih.gov

A highly relevant application is the creation of chiral porous polymers. rsc.org In one study, a pyrrolidine-based monomer was used in a coupling reaction to construct a rigid, porous polymer framework. The pyrrolidine units distributed throughout the material acted as built-in, heterogeneous organocatalysts, demonstrating high efficiency and enantioselectivity for reactions conducted in water. rsc.org This approach transforms the chiral building block into a recyclable, solid-phase catalyst, which is a key goal in green chemistry and industrial chemical production. The derivatization of this compound into a suitable monomer could similarly lead to functional materials for catalysis, chiral separations, or sensing applications.

Integration into Polymer Backbones

The bifunctional nature of this compound, possessing both a carboxylic acid and a secondary amine, makes it a prime candidate for incorporation into various polymer backbones through polycondensation reactions. This integration can lead to the formation of polyamides, polyesters, and other related polymers with tailored properties.

The carboxylic acid moiety can readily react with diols or diamines to form ester or amide linkages, respectively. Similarly, the secondary amine of the pyrrolidine ring can participate in polymerization with dicarboxylic acids or their derivatives. The rigid, non-planar structure of the pyrrolidine ring, a characteristic feature of proline and its derivatives, can introduce significant conformational constraints into the polymer chain. wikipedia.org This can disrupt regular packing and potentially lead to materials with increased amorphous character, enhanced solubility, and modified thermal properties.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer Type Comonomer Resulting Linkage Potential Polymer Properties
PolyamideDiamine (e.g., Hexamethylenediamine)AmideEnhanced thermal stability, altered solubility
PolyesterDiol (e.g., Ethylene glycol)EsterIncreased rigidity, modified degradation profile
PolyamideDicarboxylic acid (e.g., Adipic acid)AmideIntroduction of chiral centers, potential for specific folding

Research on related pyrrolidine derivatives has shown that their incorporation into polymer backbones can lead to materials with unique properties. For instance, polymers containing proline units can adopt specific helical structures, reminiscent of polyproline helices found in nature. nih.gov While specific studies on this compound are not extensively documented, the principles of polymer chemistry suggest its high potential as a monomer for creating novel polymers with controlled architectures.

Surface Modification and Coating Applications

The functional groups of this compound also make it a versatile molecule for the chemical modification of surfaces, enabling the tailoring of surface properties for a wide range of applications, from biomedical devices to specialized coatings.

The carboxylic acid group provides a convenient anchor for grafting the molecule onto surfaces that possess hydroxyl or amine functionalities. This can be achieved through standard esterification or amidation reactions. Conversely, the secondary amine of the pyrrolidine ring can be utilized for attachment to surfaces functionalized with groups such as epoxides or isocyanates.

Once immobilized, the pyrrolidine scaffold presents a platform for further functionalization. The methoxy groups, while relatively inert, contribute to the local chemical environment on the surface. More significantly, the ability to modify the pyrrolidine ring prior to or after surface attachment opens up possibilities for introducing a wide array of chemical functionalities.

Table 2: Potential Surface Modification Strategies Using this compound

Substrate Surface Reactive Group on Surface Bonding Chemistry Potential Application
Metal Oxides (e.g., SiO₂, TiO₂)Hydroxyl (-OH)EsterificationImproved biocompatibility, anti-fouling coatings
Amine-functionalized polymersAmine (-NH₂)AmidationCreation of a chiral surface for enantioselective separations
Epoxy-coated surfacesEpoxyRing-opening additionEnhanced adhesion and coating durability

The application of pyrrolidine-containing molecules in creating functional coatings is an area of active research. For example, surfaces can be modified to resist biofouling, a critical requirement for medical implants and marine applications. researchgate.net The unique stereochemistry and chemical environment provided by molecules like this compound could lead to coatings with specific protein-repellent or cell-interactive properties. Furthermore, the incorporation of such chiral molecules onto stationary phases for chromatography could enable enantioselective separations.

Theoretical and Computational Investigations of 4,4 Dimethoxypyrrolidine 2 Carboxylic Acid

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical methods are instrumental in elucidating the intrinsic properties of molecules. For 4,4-Dimethoxypyrrolidine-2-carboxylic acid, these studies would typically employ Density Functional Theory (DFT) and ab initio calculations to map out its electronic and energetic characteristics. aps.orgaps.orgarxiv.orgarxiv.org Such computational approaches allow for a detailed analysis of the molecule's structure and stability, providing a foundation for understanding its chemical behavior. mdpi.comnih.gov

Conformational Analysis and Stability

The pyrrolidine (B122466) ring of proline is not planar and exists in two primary puckered conformations, known as Cγ-endo (down) and Cγ-exo (up). The substituents on the ring significantly influence the preference for one pucker over the other. nih.govresearchgate.net For this compound, the two methoxy (B1213986) groups at the C4 position introduce significant steric and electronic effects that dictate the ring's conformation.

DFT calculations at levels such as B3LYP/6-31+G(d,p) could be used to explore the potential energy surface of this compound. acs.org Such an analysis would identify the most stable conformers and the energy barriers between them, considering both the ring pucker and the orientation of the carboxylic acid group.

Table 1: Predicted Conformational Preferences of Proline Analogs

Proline DerivativeDominant Ring PuckerKey Stabilizing InteractionReference
4R-Hydroxyproline (Hyp)ExoGauche effect nih.gov
4S-Fluoroproline (flp)EndoGauche effect nih.gov
This compound (Hypothetical)Predicted Endo/Exo based on anomeric effectGeneralized Anomeric Effect nih.govmdpi.com

Acidity and Basicity Predictions

This compound is an amino acid, possessing both an acidic carboxylic acid group (-COOH) and a basic secondary amine (-NH-). The acidity and basicity, quantified by the pKa values, are crucial for its behavior in different chemical environments. Computational methods, particularly those combining DFT with continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD model, have proven effective in predicting pKa values. mdpi.comnih.govfrontiersin.org

The pKa of the carboxylic acid is influenced by the electron-withdrawing or -donating nature of the substituents on the pyrrolidine ring. The two methoxy groups are generally considered electron-donating through resonance, which would be expected to slightly decrease the acidity (increase the pKa) of the carboxylic acid compared to unsubstituted proline. Conversely, the basicity of the pyrrolidine nitrogen is also affected. The electron-donating character of the methoxy groups could increase the electron density on the nitrogen, thereby increasing its basicity (increasing the pKa of the conjugate acid). nih.govnih.govacs.org

Computational studies on proline and its derivatives have shown that pKa values can be predicted with reasonable accuracy, often within one pKa unit of experimental values. nih.govacs.org For instance, calculations using the M06-2X functional with a large basis set and an appropriate solvation model have been successful in predicting pKa shifts in proline derivatives. nih.gov

Table 2: Computationally Predicted pKa Values for Related Compounds

CompoundFunctional GroupPredicted pKa (in water)Computational MethodReference
ProlineCarboxylic Acid~2.0DFT/SMD nih.gov
ProlineAmine (Conjugate Acid)~10.6DFT/SMD nih.gov
Generic PyrrolidinesAmine (Conjugate Acid in MeCN)16-20Photometric Titration nih.govacs.org

Spectroscopic Property Simulations (beyond basic identification)

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds. arabjchem.org For this compound, theoretical simulations of its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra would provide valuable data for comparison with experimental results.

Vibrational frequency analysis using DFT can predict the IR and Raman spectra. masjaps.com This would allow for the assignment of characteristic vibrational modes associated with the key functional groups: the O-H and C=O stretching of the carboxylic acid, the C-O-C stretching of the methoxy groups, and the N-H bending of the pyrrolidine amine. arabjchem.org Furthermore, theoretical calculations can help to understand how conformational changes and intermolecular interactions, such as hydrogen bonding, affect the vibrational frequencies.

NMR chemical shifts (¹H and ¹³C) and coupling constants can also be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations are highly sensitive to the molecular geometry and electronic environment, making them an excellent probe for conformational analysis. By comparing the calculated NMR parameters for different low-energy conformers with experimental data, the dominant conformation in solution can be determined.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. acs.org For this compound, such studies would be particularly relevant for understanding its potential role in organocatalysis, a field where proline and its derivatives are prominent. mdpi.comresearchgate.net

Transition State Analysis for Key Transformations

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). For a reaction involving this compound, for example in a catalytic aldol (B89426) reaction, DFT calculations would be used to locate the TS for the rate-determining step. nih.gov The geometry of the TS would reveal the precise arrangement of atoms as the reaction proceeds, and the calculated activation energy would provide a quantitative measure of the reaction rate.

The presence of the 4,4-dimethoxy groups would be expected to influence the stability of the transition state. Steric hindrance from these groups could disfavor certain reaction pathways, while electronic effects, such as the anomeric effect, might stabilize the TS and accelerate the reaction. By comparing the activation energies for different possible pathways, the most likely mechanism can be determined.

Catalytic Cycle Modeling for Synthetic Reactions

Proline and its derivatives often act as catalysts by forming transient intermediates, such as enamines or iminium ions. up.ac.za A complete catalytic cycle can be modeled computationally by identifying all intermediates and transition states. For this compound, a hypothetical catalytic cycle, for instance in an asymmetric aldol reaction, would involve the reaction with a ketone to form an enamine, followed by the reaction of the enamine with an aldehyde to form a new C-C bond, and finally the hydrolysis of the resulting iminium ion to regenerate the catalyst and release the product. acs.org

Computational modeling of this cycle would provide the free energy profile for the entire reaction, highlighting the rate-determining step and the factors that control the stereoselectivity. The 4,4-dimethoxy groups would play a crucial role in modulating the stability of the intermediates and transition states, potentially leading to different reactivity and selectivity compared to unsubstituted proline. acs.org

Molecular Modeling for Biological Interactions (mechanistic focus)

The exploration of the biological potential of this compound is significantly enhanced through the use of theoretical and computational chemistry. These in silico methods provide a molecular-level understanding of how this compound may interact with biological targets, offering insights that guide further experimental research. By simulating the compound's behavior and its interactions with proteins, researchers can predict its binding affinity, stability, and the structural features that are crucial for its activity. This section delves into the key computational techniques employed to investigate the mechanistic basis of the biological interactions of this compound.

Ligand-Target Docking Studies

Ligand-target docking is a computational method that predicts the preferred orientation of a molecule when it binds to a target protein. For this compound, docking studies are instrumental in identifying potential protein targets and elucidating the specific interactions that stabilize the ligand-protein complex. The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding energy for different poses.

For instance, in studies of analogous pyrrolidine derivatives, docking simulations have revealed key interactions with enzymes such as dihydrofolate reductase or enoyl ACP reductase. mdpi.com These studies often show that the carboxylic acid moiety interacts with positively charged residues like arginine or lysine, while the heterocyclic ring fits into a hydrophobic pocket. mdpi.com A hypothetical docking study of this compound against a target protein might yield results similar to those presented in the following table.

Table 1: Illustrative Ligand-Target Docking Results for this compound

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Hypothetical Kinase 1 -8.5 LYS 72, ASP 184 Hydrogen Bond, Salt Bridge
Hypothetical Protease 1 -7.9 GLY 143, SER 195 Hydrogen Bond

These predicted binding energies and interactions provide a rationale for the compound's potential biological activity and can guide the design of more potent analogs. researchgate.net

Molecular Dynamics Simulations of Binding Events

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the binding event over time. MD simulations track the movements of atoms in the ligand-protein complex, providing insights into the stability of the binding pose, the role of solvent molecules, and any conformational changes that may occur upon binding. youtube.comyoutube.com

For this compound, an MD simulation would typically start with the best-docked pose in a solvated environment that mimics physiological conditions. youtube.com The simulation would then be run for a sufficient duration to observe the stability of the key interactions identified in the docking study. Analysis of the MD trajectory can reveal the flexibility of the ligand in the binding site and the dynamic network of hydrogen bonds. Enhanced sampling techniques like metadynamics can be employed to more thoroughly explore the binding landscape and predict binding affinities. nih.govrsc.org

The results of an MD simulation can be used to calculate parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicate the stability of the complex. A stable complex would exhibit low RMSD fluctuations over the course of the simulation. nih.gov

Table 2: Illustrative Data from a Molecular Dynamics Simulation of a this compound-Protein Complex

Simulation Time (ns) Ligand RMSD (Å) Protein Backbone RMSD (Å) Number of Hydrogen Bonds
0 0.0 0.0 4
10 1.2 1.5 3-5
20 1.3 1.6 3-4
30 1.1 1.5 4-5
40 1.4 1.7 3-5

Such simulations provide a deeper understanding of the binding mechanism and can help to refine the design of new inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). zsmu.edu.ua Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that correlates the descriptors with the biological activity. nih.govresearchgate.net

A hypothetical QSAR equation for a series of pyrrolidine derivatives might look like this:

pIC₅₀ = c₀ + c₁ * (LogP) + c₂ * (Topological Polar Surface Area) + c₃ * (Dipole Moment)

In this equation, pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration) is the dependent variable representing biological activity, and the other terms are the independent variables (descriptors). The coefficients (c₀, c₁, c₂, c₃) are determined by the regression analysis. researchgate.net

The predictive power of a QSAR model is assessed through internal and external validation. A robust model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Arginine
Lysine
Dihydrofolate reductase

Advanced Structural Elucidation Methods for 4,4 Dimethoxypyrrolidine 2 Carboxylic Acid and Its Derivatives

X-ray Crystallography for Detailed Molecular Architecture

X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, revealing the precise position of each atom. For a molecule like 4,4-Dimethoxypyrrolidine-2-carboxylic acid, this technique provides crucial information on its absolute configuration, conformational state, and crystal packing. researchgate.netnih.gov

Absolute Configuration Determination

The presence of a chiral center at the C2 position of this compound means it can exist as two non-superimposable mirror images (enantiomers). Determining the absolute configuration—whether it is the (R) or (S) enantiomer—is critical. X-ray crystallography can resolve this ambiguity, often through the use of anomalous dispersion. This effect, particularly when heavy atoms are present in the crystal structure, allows for the definitive assignment of the absolute stereochemistry. nih.govresearchgate.net While specific crystallographic data for the title compound is not widely published, the methodology is a standard application in modern chemistry for chiral molecules. researchgate.net

Conformational Preferences in the Solid State

The five-membered pyrrolidine (B122466) ring is not planar and adopts puckered conformations to minimize steric and torsional strain. Typically, these rings exist in either an "envelope" or "twist" conformation. X-ray diffraction analysis would precisely define the puckering of the pyrrolidine ring in the crystal lattice. uni-regensburg.de Furthermore, the orientation of the carboxylic acid group is of significant interest. Carboxylic acids can adopt syn or anti conformations, and while the syn form is often favored due to potential intramolecular interactions, the crystal environment can influence this preference. nih.gov The analysis would also reveal the spatial orientation of the two methoxy (B1213986) groups at the C4 position. mdpi.com

Intermolecular Interactions in Crystal Lattices

Table 1: Potential Intermolecular Interactions in Crystalline this compound This table is illustrative and based on the functional groups present in the molecule.

Interaction Type Donor Acceptor Typical Distance (Å) Significance
Hydrogen Bond Carboxylic Acid (-OH) Carbonyl Oxygen (=O) 2.6 - 2.8 Forms strong, centrosymmetric dimers. mdpi.com
Hydrogen Bond Amine (-NH) Carbonyl Oxygen (=O) 2.8 - 3.1 Links molecules into chains or sheets. mdpi.com
Hydrogen Bond Amine (-NH) Methoxy Oxygen (-OCH₃) 2.9 - 3.2 Contributes to 3D network stability.

| Weak H-Bond | C-H (ring/methyl) | Oxygen (any) | 3.0 - 3.5 | Further stabilizes the crystal packing. uni-regensburg.de |

Advanced Spectroscopic Techniques for Solution-State Conformation

While X-ray crystallography provides a static picture in the solid state, spectroscopic methods are essential for understanding a molecule's dynamic behavior and conformation in solution.

High-Resolution NMR Spectroscopy (e.g., NOESY for conformational analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing molecular structure in solution.

¹H and ¹³C NMR: Standard 1D NMR spectra confirm the connectivity of the molecule. For this compound, the acidic proton of the carboxyl group would typically appear as a broad signal at a high chemical shift (around 10-12 ppm). libretexts.orgpressbooks.pub The protons on the carbon adjacent to the carboxylic acid are expected in the 2-3 ppm range. libretexts.org The carbonyl carbon itself would be observed in the ¹³C NMR spectrum in the 165-185 ppm region. pressbooks.pub

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is particularly valuable for conformational analysis. It detects spatial proximity between protons that are close in space, regardless of whether they are bonded. For the pyrrolidine ring, NOESY correlations could establish the relative stereochemistry of the substituents. For instance, observing a NOESY cross-peak between the proton at C2 and specific protons at C5 or C3 would help define the ring's pucker and the orientation of the carboxylic acid group in solution.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges This table presents typical chemical shift (δ) values for the functional groups found in the target molecule.

Atom Type Expected δ (ppm) Notes
¹H Carboxyl (-COOH ) 10 - 12 Broad signal, exchangeable with D₂O. libretexts.org
¹H Amine (-N H) Variable (1-5) Position and broadening are solvent/concentration dependent.
¹H Ring CH (-CH -COOH) ~4.0 - 4.5 Deshielded by adjacent N and COOH.
¹H Methoxy (-OCH ₃) 3.2 - 3.8 Two distinct singlets are possible if magnetically inequivalent.
¹³C Carbonyl (-C OOH) 165 - 185 Less deshielded than ketone/aldehyde carbonyls. pressbooks.pub
¹³C Quaternary (-C (OCH₃)₂) 90 - 110 Carbon bonded to two oxygens.

| ¹³C | Methoxy (-OC H₃) | 50 - 60 | Typical for methyl ethers. |

Vibrational and Electronic Circular Dichroism for Chiral Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.com It is an indispensable tool for determining absolute configuration and studying conformational changes in solution. nih.govresearchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy probes electronic transitions, typically in the UV region (200-400 nm). nih.gov For a molecule like this compound, the carboxylic acid chromophore would give rise to characteristic CD signals, known as Cotton effects. The sign (positive or negative) of these effects can often be empirically or computationally correlated to the absolute configuration (R or S) at the C2 stereocenter. researchgate.netnih.gov

Vibrational Circular Dichroism (VCD): VCD measures circular dichroism in the infrared region, corresponding to molecular vibrations. nih.govdtu.dk It provides a much more detailed stereochemical fingerprint of the molecule than ECD, as many vibrational modes across the structure can be probed. nih.govcas.cz The VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum to spectra predicted by quantum-chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be determined with a high degree of confidence. nih.govrsc.org

Mass Spectrometry Derivatization Strategies for Enhanced Analysis

The analysis of this compound and its derivatives by mass spectrometry (MS) often necessitates derivatization to improve their physicochemical properties for analysis. Derivatization can enhance volatility for gas chromatography-mass spectrometry (GC-MS) and improve ionization efficiency, chromatographic retention, and selectivity for liquid chromatography-mass spectrometry (LC-MS). These strategies are crucial for achieving sensitive and accurate quantification, as well as for the chiral separation of enantiomers.

For GC-MS analysis, the inherent polarity and low volatility of amino acids like this compound, which contains both a carboxylic acid and a secondary amine group, make direct analysis challenging. A common and effective approach is a two-step derivatization process. sigmaaldrich.com This typically involves an initial esterification of the carboxylic acid group, followed by acylation of the amine group. sigmaaldrich.comnih.gov This dual modification effectively masks the polar functional groups, significantly increasing the volatility and thermal stability of the analyte, which is essential for GC analysis. sigmaaldrich.com

Conversely, for LC-MS analysis, derivatization primarily aims to enhance ionization efficiency (especially in electrospray ionization - ESI), improve chromatographic separation on reversed-phase columns, and enable chiral resolution. nih.gov Pre-column derivatization with various reagents can introduce moieties that are readily ionizable or that possess specific spectroscopic properties. nih.govnih.gov For chiral molecules such as this compound, derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral column. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization

A widely employed strategy for the GC-MS analysis of proline and its analogs, which is directly applicable to this compound, involves esterification followed by acylation. sigmaaldrich.comnih.gov

Two-Step Derivatization: Esterification and Acylation

Esterification: The carboxylic acid functionality is typically converted to an ester, most commonly a methyl or ethyl ester. This is often achieved by heating the sample in an acidic alcohol solution, such as methanolic HCl. sigmaaldrich.com This step neutralizes the acidic proton and reduces the polarity of the carboxyl group.

Acylation: The secondary amine of the pyrrolidine ring is then acylated. Perfluoroacylation reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA) are frequently used. sigmaaldrich.comnih.gov These reagents react with the amine to form stable, volatile amides. The resulting perfluoroacyl esters are highly volatile and exhibit excellent chromatographic properties. sigmaaldrich.com Furthermore, the presence of multiple fluorine atoms enhances detection sensitivity in electron capture negative ionization (ECNI) mode. mdpi.comnih.gov

A study on the GC-MS analysis of 4-hydroxyproline (B1632879) utilized a two-step derivatization where the carboxylic group was methylated, and the amine and hydroxyl groups were subsequently acylated with PFPA. nih.gov This method allowed for the clear separation and characterization of the derivative, demonstrating the robustness of this approach for substituted prolines. nih.gov

Table 1: Common GC-MS Derivatization Strategies for Proline Analogs
Derivatization StepReagentPurposeResulting DerivativeReference
EsterificationMethanolic HClIncreases volatility by converting the carboxylic acid to a methyl ester.Methyl ester derivative sigmaaldrich.com
AcylationPentafluoropropionic Anhydride (PFPA)Blocks the active hydrogen on the amine group, further increasing volatility and enhancing detection.N-Pentafluoropropionyl amide derivative nih.gov
AcylationTrifluoroacetic Anhydride (TFAA)Similar to PFPA, creates a volatile trifluoroacetyl derivative.N-Trifluoroacetyl amide derivative sigmaaldrich.com
SilylationN-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Replaces active hydrogens on both amine and carboxyl groups with TBDMS groups, creating a volatile derivative.N,O-bis(tert-butyldimethylsilyl) derivative sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization

For LC-MS, derivatization strategies are geared towards improving retention on reversed-phase columns and enhancing ionization efficiency.

Chiral Derivatization for Enantiomeric Separation

Since this compound possesses a chiral center at the C-2 position, distinguishing between its enantiomers is often a key analytical goal. This can be achieved by pre-column derivatization with a chiral derivatizing agent (CDA). The reaction of the chiral analyte with a single enantiomer of the CDA produces a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral HPLC column.

A well-known CDA for amino acids is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), and its analogs like Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA). researchgate.net These reagents react with the secondary amine of the pyrrolidine ring to form diastereomeric derivatives that are readily separable by RP-HPLC and detectable by MS. researchgate.net This approach has been successfully used for the stereochemical analysis of 4-hydroxy-L-proline isomers. researchgate.net

Derivatization for Enhanced Sensitivity and Retention

To improve the detection sensitivity and chromatographic behavior of polar amino acids, various derivatization reagents have been developed. These reagents often introduce a permanently charged group or a highly hydrophobic moiety.

(5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP): This reagent reacts with the amino group to introduce a triphenylphosphonium group, which carries a permanent positive charge. nih.gov This significantly enhances the ionization efficiency in positive ESI mode, leading to detection limits in the sub-femtomole range. nih.gov

Diethyl ethoxymethylenemalonate (DEEMM): This reagent reacts with amino compounds, and the resulting derivatives show a characteristic neutral loss of an ethanol (B145695) molecule upon collision-induced dissociation (CID) in the mass spectrometer. ut.ee This allows for the use of neutral loss scanning, a selective MS/MS technique that can help to identify amino compounds in complex mixtures. ut.ee

Urea (B33335): A simple and cost-effective reagent, urea can be used to derivatize amino acids to form carbamoyl (B1232498) derivatives. nih.gov These derivatives exhibit improved retention on reversed-phase columns and enhanced UV response, and are compatible with LC-MS analysis. nih.gov

Table 2: Selected LC-MS Derivatization Reagents for Proline Analogs
Derivatization ReagentTarget Functional GroupPrimary EnhancementAnalytical AdvantageReference
Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA)Secondary AmineChiral SeparationForms diastereomers separable on achiral columns for enantiomer analysis. researchgate.net
(5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP)Secondary AmineSensitivityIntroduces a permanent positive charge, greatly enhancing ESI+ signal. nih.gov
Diethyl ethoxymethylenemalonate (DEEMM)Secondary AmineSelectivity & RetentionAllows for neutral loss scan MS/MS and improves chromatographic behavior. ut.ee
UreaSecondary AmineRetention & Cost-EffectivenessForms carbamoyl derivatives with improved reversed-phase retention. nih.gov
p-Bromophenacyl bromide (p-BPB)Carboxylic AcidElement-Selective DetectionIntroduces a bromine atom, enabling sensitive and selective detection by ICP-MS. rsc.org

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches for Analogues with Tunable Reactivity

The development of synthetic methodologies to access analogues of 4,4-dimethoxypyrrolidine-2-carboxylic acid is a crucial first step in exploring its full potential. Future research could focus on creating a library of derivatives with modified steric and electronic properties, allowing for the fine-tuning of their reactivity.

One promising direction is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which has been shown to be an effective method for producing 3-aryl pyrrolidines. nih.gov Applying this to a precursor of this compound could yield a range of 3-aryl-4,4-dimethoxy-pyrrolidine-2-carboxylic acids. The reactivity of these analogues could then be tuned by altering the electronic nature of the aryl substituent.

Furthermore, the synthesis of 4-substituted prolines has been extensively reviewed, providing a strong foundation for developing novel analogues. nih.govacs.org For instance, the SN2 reaction of 4-hydroxyproline (B1632879) (Hyp) derivatives can be adapted to introduce a variety of functional groups at the C4 position. nih.gov A similar strategy could be envisioned starting from a suitable precursor to introduce substituents other than methoxy (B1213986) groups, leading to analogues with diverse properties.

The development of proline-based organocatalysts with enhanced reactivity and selectivity is an ongoing area of research. organic-chemistry.org By synthesizing analogues of this compound with different substituents at the C4 position, it may be possible to create catalysts with tunable activity for various asymmetric transformations.

Exploration of Unconventional Transformations of the 4,4-Dimethoxy Pyrrolidine (B122466) System

Beyond the synthesis of analogues, the exploration of unconventional transformations of the 4,4-dimethoxy pyrrolidine ring system itself presents a fertile ground for discovery. The pyrrolidine scaffold can undergo skeletal modifications to generate new and complex molecular architectures. researchgate.net

One such avenue is the deconstruction of the pyrrolidine ring. Research has shown that the skeletal structures of pyrrolidines can be reconstructed, offering a pathway to novel chemical spaces. researchgate.net Applying these methods to the 4,4-dimethoxy system could lead to the formation of unique acyclic or alternative heterocyclic structures with the gem-dimethoxy unit acting as a key functional handle.

Another area of interest is the functionalization of the pyrrolidine ring at positions other than C4. For example, methods for the synthesis of 3-substituted pyrrolidines via palladium-catalyzed hydroarylation could be adapted to introduce functional groups at the C3 position of the 4,4-dimethoxy pyrrolidine ring. nih.gov The functionalization of endocyclic enamines also provides a route to substituted pyrrolidines that could be explored in this context. researchgate.net

Design and Synthesis of Chemically Biological Probes and Tools

The pyrrolidine scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in numerous biologically active compounds. researchgate.netnih.gov This makes this compound an attractive starting point for the design and synthesis of chemical probes and tools to investigate biological processes.

Some naturally occurring pyrrolidine dicarboxylate derivatives, such as kainic acid, are used as pharmacological probes due to their potent neuroexcitatory activity. nih.gov While the biological activity of this compound is yet to be fully explored, its rigid conformation could be exploited to design specific inhibitors or modulators of biological targets.

A particularly interesting application would be the development of fluorescent probes. By attaching a fluorophore to the pyrrolidine ring, it may be possible to create probes for imaging and sensing applications. The synthesis of spirooxindole–pyrrolidines embedded with indole (B1671886) and pyridine (B92270) heterocycles has been reported, demonstrating the feasibility of creating complex, functionalized pyrrolidine derivatives with potential applications in anticancer research and molecular docking studies. rsc.org

Potential as Supramolecular Building Blocks

The rigid, well-defined three-dimensional structure of this compound makes it an excellent candidate as a building block for supramolecular chemistry. Supramolecular assemblies of pyrrolidine derivatives have been shown to exhibit interesting optical and biological properties. researchgate.net

For example, multivalent pyrrolidine iminosugars have been synthesized and shown to have enhanced enzyme inhibitory properties due to multivalent effects. mdpi.com The defined stereochemistry of this compound could be used to create multivalent structures with specific spatial arrangements of functional groups, leading to novel materials with tailored properties.

Furthermore, the association of self-assembling peptides with tetrapyrroles has been explored to create functional supramolecular structures. mdpi.com The incorporation of this compound into peptide sequences could influence the self-assembly process and lead to the formation of unique nanostructures. The conformational preferences of 4-substituted prolines, which can bias the proline ring pucker, are known to affect peptide conformation and could be a key design element in this context. nih.gov

Integration into Multicomponent Reaction Frameworks

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules from simple starting materials. Proline and its derivatives have been successfully employed as catalysts and components in various MCRs. organic-chemistry.orgajgreenchem.comresearchgate.netrsc.orgmdpi.com

The unique steric and electronic properties of this compound could make it a valuable component in MCRs. For instance, in an L-proline catalyzed multicomponent synthesis of tetrahydropyridine (B1245486) derivatives, the proline catalyst plays a crucial role in the reaction mechanism. ajgreenchem.com It is conceivable that this compound could be used as a chiral component in similar reactions to generate libraries of complex, stereochemically defined molecules.

The development of MCRs that incorporate this novel proline analogue could provide efficient access to a wide range of structurally diverse compounds with potential applications in drug discovery and materials science. The ability to generate molecular complexity in a single step makes this a particularly attractive area for future research.

Q & A

Q. Q1. What synthetic strategies are recommended for preparing 4,4-Dimethoxypyrrolidine-2-carboxylic acid, and how can reaction parameters be optimized?

Methodological Answer:

  • Route Selection : Start with a pyrrolidine scaffold functionalized at the 2-position. Introduce dimethoxy groups via nucleophilic substitution or protective group strategies (e.g., Boc protection/deprotection) .
  • Optimization : Use catalysts like palladium or copper for coupling reactions, and polar aprotic solvents (DMF, DMSO) to enhance solubility. Monitor reaction progress via TLC or HPLC .
  • Yield Improvement : Optimize stoichiometry, temperature (e.g., 60–100°C for cyclization), and pH control during carboxylation steps. Purify via recrystallization or column chromatography (silica gel, eluent: EtOAc/hexane) .

Q. Q2. How can researchers validate the purity and structural integrity of synthesized this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.2–3.8 ppm, carboxylic proton at δ 10–12 ppm) and pyrrolidine ring conformation .
    • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and mobile phase (acetonitrile/water + 0.1% TFA) to assess purity ≥95% .
    • Mass Spectrometry : Compare experimental m/z with theoretical molecular weight (e.g., 203.16 g/mol for C₈H₁₃NO₅) .

Q. Q3. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Management : Segregate acidic waste in labeled containers. Neutralize with bicarbonate before disposal via certified waste handlers .
  • Emergency Measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical evaluation .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer:

  • Experimental Validation :
    • Solubility : Test in solvents (water, DMSO, ethanol) at 25°C. Compare with computational predictions (e.g., ACD/Labs software ).
    • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation products .
  • Data Reconciliation : Use peer-reviewed literature to contextualize discrepancies (e.g., batch-to-batch variability in synthesis) .

Q. Q5. What computational tools are effective for predicting the reactivity or metabolic pathways of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites .
  • ADMET Prediction : Use software like Schrödinger or MOE to model absorption, distribution, and cytochrome P450 interactions .
  • Molecular Dynamics : Simulate solvation effects in aqueous or lipid environments to predict membrane permeability .

Q. Q6. How can researchers design experiments to study the compound’s role in modulating biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .
    • Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity .
  • Control Experiments : Include negative controls (DMSO vehicle) and reference inhibitors to validate specificity .

Data Analysis and Reproducibility

Q. Q7. How should researchers address batch-to-batch variability in synthetic yields or impurity profiles?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial designs to test critical variables (catalyst loading, solvent ratio) .
  • Quality Control : Implement in-process checks (e.g., mid-reaction HPLC sampling) and adjust parameters dynamically .
  • Documentation : Archive batch records with raw data (NMR, HPLC chromatograms) for audits .

Q. Q8. What strategies ensure reproducibility in biological assays involving this compound?

Methodological Answer:

  • Standardized Protocols : Pre-treat cells with consistent serum concentrations and passage numbers .
  • Compound Storage : Store aliquots at -20°C in anhydrous DMSO to prevent hydrolysis .
  • Inter-lab Validation : Share samples with collaborating labs for cross-validation of IC₅₀ or EC₅₀ values .

Limitations and Recommendations

  • Evidence Gap : The provided data focus on pyridine analogs (e.g., 4,5-Dimethoxypyridine-2-carboxylic acid). Researchers should validate methodologies using primary literature on pyrrolidine derivatives.
  • Safety Data : Toxicity profiles for the target compound are not explicitly documented; assume precautions similar to structurally related acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.